14'-apo-beta-Carotenal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-18(10-6-7-17-23)11-8-12-19(2)14-15-21-20(3)13-9-16-22(21,4)5/h6-8,10-12,14-15,17H,9,13,16H2,1-5H3/b7-6+,11-8+,15-14+,18-10+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGISIFNAHMKVQR-SSRYJDFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315740 | |
| Record name | β-Apo-14′-carotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6985-27-9 | |
| Record name | β-Apo-14′-carotenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6985-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Apo-14'-carotenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006985279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Apo-14′-carotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Formation Pathways of 14 Apo Beta Carotenal
Enzymatic Cleavage of β-Carotene and Precursors
The generation of 14'-apo-beta-carotenal primarily occurs through the enzymatic cleavage of β-carotene and its derivatives. This process can be broadly categorized into central and eccentric cleavage pathways.
Central Cleavage Pathways (Contextual)
Central cleavage of β-carotene, a well-studied pathway, is catalyzed by β-carotene 15,15'-oxygenase (BCO1). This enzyme symmetrically cleaves the central C15-C15' double bond of β-carotene to yield two molecules of retinal, the aldehyde form of vitamin A. nih.govnih.gov While this pathway is crucial for vitamin A synthesis, it does not directly produce this compound. However, understanding this central cleavage provides a crucial context for the alternative, eccentric cleavage pathways that lead to a diverse array of apocarotenoids.
Eccentric Cleavage Pathways: Formation of this compound
Eccentric cleavage refers to the enzymatic cleavage of β-carotene at double bonds other than the central one, leading to the formation of various apocarotenals, including this compound. nih.govnih.gov This process provides direct evidence for an enzymatic mechanism beyond the central cleavage pathway. nih.govacs.org
A superfamily of non-heme iron-containing enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) is responsible for the oxidative cleavage of carotenoids. nih.govnih.gov These enzymes exhibit remarkable specificity in targeting particular double bonds within the carotenoid polyene chain. nih.gov
The key enzyme directly responsible for the formation of this compound is Apo-beta-carotenoid-14',13'-dioxygenase (ADO), also classified as EC 1.13.11.67. nih.govwikipedia.orgwikipedia.org This thiol-dependent enzyme catalyzes the oxidative cleavage of 8'-apo-beta-carotenol (B1235868) at the C14',13' double bond to produce this compound. nih.govwikipedia.orgwikipedia.orgexpasy.org
Studies on extracts from rat and rabbit intestinal mucosa have demonstrated that ADO is distinct from β-carotene-15,15'-dioxygenase (CDO), the enzyme responsible for central cleavage. nih.gov Key differences between these two enzymes are highlighted in the table below.
| Property | Apo-beta-carotenoid-14',13'-dioxygenase (ADO) | β-carotene-15,15'-dioxygenase (CDO) |
| Product from β-apo-8'-carotenol | β-apo-14'-carotenal | Not applicable |
| Product from β-carotene | Not active | Retinal |
| Optimal pH | 7.0 | 8.0 |
| Heat Sensitivity (at 52°C) | 70% inhibition | No effect |
| Detergent Requirement | Maximal activity with sodium cholate (B1235396) or CHAPS | Maximal activity with sodium dodecylsulfate |
| Data derived from studies on rat and rabbit intestinal mucosa. nih.gov |
An archaeal carotenoid dioxygenase from Candidatus Nitrosotalea devanaterra (NdCCD) has also been identified to specifically cleave apocarotenoids at the C14'–C13' alkene bond, yielding β-apo-14'-carotenals. nih.govpnas.org This enzyme was shown to be active on various apocarotenoids but not on β-carotene itself. pnas.org
While ADO is the direct catalyst for this compound formation from 8'-apo-beta-carotenol, other CCDs play a role in producing the necessary precursors. The β-carotene-9',10'-oxygenase (BCO2) can catalyze the eccentric cleavage of β-carotene to form a variety of apocarotenals, which can then serve as substrates for further enzymatic reactions. vulcanchem.com In vitro studies with homogenates from human, monkey, ferret, and rat tissues have shown the formation of β-apo-12'-, -10'-, and -8'-carotenals from β-carotene, supporting the existence of an eccentric cleavage mechanism. nih.gov
Plant CCDs also contribute to the diversity of apocarotenoids. For instance, AtCCD4 from Arabidopsis thaliana can cleave various carotenoids and apocarotenoids, including β-apo-8'-carotenal. oup.com While some CCDs exhibit broad substrate specificity, the formation of this compound appears to be a more specialized reaction.
The primary substrate for the direct enzymatic formation of this compound is 8'-apo-beta-carotenol. nih.govwikipedia.orgexpasy.org The enzyme Apo-beta-carotenoid-14',13'-dioxygenase catalyzes the following reaction:
8'-apo-beta-carotenol + O₂ → this compound + (3E,5E)-7-hydroxy-6-methylhepta-3,5-dienal expasy.orgzfin.org
Research has also shown that an archaeal CCD can utilize β-apo-8'-carotenal and β-apo-10'-carotenal as substrates to produce β-apo-14'-carotenal. pnas.org The formation of β-apo-13-carotenone and β-apo-14'-carotenal from the incubation of β-carotene with intestinal homogenates further confirms the enzymatic eccentric cleavage of β-carotene. nih.gov
The table below summarizes the key enzymatic reactions leading to the formation of this compound and its precursors.
| Enzyme | Substrate(s) | Product(s) |
| β-carotene-9',10'-oxygenase (BCO2) | β-Carotene | Various apocarotenals (including precursors to 8'-apo-beta-carotenol) |
| Apo-beta-carotenoid-14',13'-dioxygenase (ADO) | 8'-apo-beta-carotenol, O₂ | This compound, (3E,5E)-7-hydroxy-6-methylhepta-3,5-dienal |
| Archaeal Carotenoid Dioxygenase (NdCCD) | β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-8'-carotenol | β-apo-14'-carotenal |
| This table provides a simplified overview of the enzymatic reactions. |
Specificity of Apo-beta-carotenoid-14',13'-dioxygenase (EC 1.13.11.67)
Substrates and Products of Enzymatic Cleavage (e.g., 8'-apo-beta-carotenol)
Non-Enzymatic Degradation Pathways Yielding this compound
In addition to enzymatic action, this compound can be formed through the non-enzymatic degradation of beta-carotene (B85742). This process is often initiated by factors such as heat and oxidation.
Autooxidation, or the spontaneous reaction with oxygen, is a significant pathway for the non-enzymatic formation of this compound. nih.gov When beta-carotene is exposed to radical-initiated oxidation, a series of carbonyl products are formed, including beta-apo-14'-carotenal, beta-apo-13-carotenone (B1663481), retinal, beta-apo-12'-carotenal, and beta-apo-10'-carotenal. nih.govresearchgate.net This process involves the random attack of reactive oxygen species on the polyene chain of beta-carotene. gefree.org.nz The formation of these degradation products has been observed in various food items, particularly those rich in carotenoids that have undergone processing and storage. nih.gov
Thermal processing can induce both the degradation and isomerization of beta-carotene, leading to the formation of this compound. tandfonline.comnih.gov High temperatures can cause the cleavage of the beta-carotene molecule, yielding various apocarotenals. nih.govresearchgate.net For instance, heating beta-carotene has been shown to produce beta-apo-8'-carotenal, beta-apo-10'-carotenal, beta-apo-12'-carotenal, and beta-apo-14'-carotenal. nih.gov
Isomerization, the process by which one molecule is transformed into another with the same atoms but a different arrangement, often precedes oxidation. cirad.fr Thermal treatment can lead to the formation of various cis-isomers of beta-carotene, such as 9-Z, 13-Z, and 15-Z-β-carotene. tandfonline.comacs.org It is proposed that isomerization can be the initial step in the oxidation process, creating a diradical of beta-carotene that is more susceptible to oxygen attack, ultimately leading to the formation of apocarotenals and other oxidation products. cirad.fr
Table 2: Products of Beta-Carotene Degradation
| Degradation Process | Key Products Formed |
|---|---|
| Autooxidation | beta-apo-13-carotenone, retinal, beta-apo-14'-carotenal, beta-apo-12'-carotenal, beta-apo-10'-carotenal nih.govnih.gov |
| Thermal Degradation | cis-isomers (9-Z, 13-Z, 15-Z), epoxides, beta-apo-8'-carotenal, beta-apo-10'-carotenal, beta-apo-12'-carotenal, beta-apo-14'-carotenal nih.govtandfonline.comfapesp.br |
This table summarizes the major degradation products of beta-carotene under different conditions.
Autooxidation Processes
Biosynthetic Regulation and Genetic Aspects
The biosynthesis of carotenoids, the precursors to this compound, is a tightly regulated process in plants, involving complex genetic and feedback mechanisms.
The regulation of carotenoid biosynthesis occurs primarily at the transcriptional level. nih.gov The expression of genes encoding key enzymes in the carotenoid biosynthetic pathway (CBP) is a major determinant of the types and amounts of carotenoids produced. researchgate.net Phytoene synthase (PSY) is a critical rate-determining enzyme in this pathway. pnas.orgmdpi.com
Light is a major environmental cue that influences carotenoid biosynthesis. nih.govfrontiersin.org Phytochrome-interacting factors (PIFs), such as PIF1, act as transcriptional repressors of the PSY gene in the dark. pnas.org Upon exposure to light, phytochromes become activated and inhibit PIFs, leading to the upregulation of PSY expression and a subsequent increase in carotenoid production. pnas.orgfrontiersin.org Other transcription factors, like Long Hypocotyl 5 (HY5), act antagonistically to PIFs, activating genes involved in carotenoid and chlorophyll (B73375) biosynthesis. nih.govfrontiersin.org Plant hormones, such as gibberellic acid (GA), also play a role, with GA negatively regulating proteins that, in turn, negatively regulate PIFs. nih.govfrontiersin.org
The carotenoid biosynthetic pathway is also subject to feedback regulation, where the end products of the pathway can influence their own synthesis. nih.gov There is evidence for metabolic feedback mechanisms that modulate the supply of isoprenoid precursors and the accumulation of carotenoids. mdpi.com For example, the accumulation of downstream products can lead to the downregulation of early biosynthetic genes. researchgate.net While the precise molecular details of these feedback signaling pathways are still being elucidated, it is clear that they play a crucial role in maintaining carotenoid homeostasis within the plant. researchgate.netwiley.com It is suggested that carotenoids or their catabolites participate in the feedback regulation of the carotenoid biosynthetic pathway, particularly in response to environmental stress. wiley.com
Conclusion
Oxidation of this compound
The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 14'-apo-beta-carotenoic acid. This conversion is a significant metabolic step, as the resulting carboxylic acid derivative has been shown to possess biological activities, including the ability to modulate nuclear receptor signaling. For instance, β-apo-14'-carotenoic acid has been found to bind to retinoic acid receptors (RARs) with high affinity and can act as an antagonist to retinoic acid-induced gene expression. mdpi.comcsic.es It has also been implicated in preventing the reduction of retinoic acid receptor beta in certain cell types. nih.govvulcanchem.com The formation of this acid is considered a key step in the pathway that may ultimately lead to the production of retinoic acid through a process analogous to fatty acid β-oxidation. nih.gov
The oxidation of this compound to its corresponding carboxylic acid is catalyzed by aldehyde dehydrogenases (ALDHs). mdpi.com These enzymes are a large family of proteins responsible for the oxidation of a wide range of endogenous and exogenous aldehydes. bio-rad.com In mammals, due to the widespread tissue distribution and large number of ALDH enzymes, it is probable that most β-apocarotenals, including this compound, can be converted to their respective β-apocarotenoic acids. nih.gov In plants, specific aldehyde dehydrogenases, such as ALDH3H1 and ALDH3I1 in Arabidopsis, have demonstrated broad substrate specificity for β-apocarotenoids, including the conversion of this compound into its carboxylic acid form. researchgate.net
Table 1: Enzymes Involved in the Oxidation of this compound
| Enzyme Family | Specific Enzymes (Examples) | Organism/System | Substrate | Product |
| Aldehyde Dehydrogenases (ALDH) | ALDH3H1, ALDH3I1 | Arabidopsis thaliana | This compound | 14'-apo-beta-Carotenoic Acid |
| Aldehyde Dehydrogenases (ALDH) | General ALDH activity | Mammals | This compound | 14'-apo-beta-Carotenoic Acid |
Formation of 14'-apo-beta-Carotenoic Acid
Reduction of this compound
In addition to oxidation, this compound can undergo reduction of its aldehyde group to an alcohol, forming 14'-apo-beta-carotenol. evitachem.com This reductive pathway represents an alternative metabolic fate for the apocarotenal (B190595). The resulting alcohol derivative, 14'-apo-beta-carotenol, can be further metabolized, for example, through esterification to form β-apocarotenyl esters. mdpi.com
The reduction of this compound to 14'-apo-beta-carotenol is facilitated by enzymes belonging to the aldo-keto reductase (AKR) superfamily. nih.gov AKRs are a group of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide variety of aldehydes and ketones. nih.gov In plants, the aldo-keto reductase AKR4C9 has been shown to reduce β-apo-14′-carotenal into the corresponding alcohol, β-apo-14′-carotenol. nih.gov These enzymes play a role in detoxification and the metabolism of reactive carbonyl species that can be generated from carotenoid oxidation. nih.gov
Table 2: Enzymes Involved in the Reduction of this compound
| Enzyme Family | Specific Enzymes (Examples) | Organism/System | Substrate | Product |
| Aldo-Keto Reductases (AKR) | AKR4C9 | Arabidopsis thaliana | This compound | 14'-apo-beta-Carotenol |
Formation of 14'-apo-beta-Carotenol
Interrelationships with Other Apocarotenoids
The metabolism of this compound is interconnected with the broader network of apocarotenoid metabolism. Apocarotenoids are generated through the oxidative cleavage of carotenoids at various double bonds, either enzymatically by carotenoid cleavage dioxygenases (CCDs) or non-enzymatically. plos.orgoup.com This process results in a diverse array of apocarotenals and apocarotenones of different chain lengths. nih.gov
For instance, this compound itself is a product of the eccentric cleavage of β-carotene. nih.gov Furthermore, there is evidence that longer-chain apocarotenoids can be precursors to shorter ones. For example, β-apo-8'-carotenol can be enzymatically cleaved to produce β-apo-14'-carotenal. nih.gov Conversely, β-carotene 15,15'-oxygenase (BCO1), the key enzyme for vitamin A synthesis, can also cleave β-apocarotenals, including potentially this compound, to yield retinal (vitamin A aldehyde). mdpi.com This highlights a complex interplay where this compound is not only a metabolic product but also a potential substrate for further enzymatic conversions, linking it to the formation of other biologically active molecules like retinoids and other shorter-chain apocarotenoids. mdpi.com The presence of a variety of β-apocarotenals, including retinal, β-apo-14'-carotenal, β-apo-12'-carotenal, β-apo-10'-carotenal, and β-apo-8'-carotenal, in biological systems underscores the non-selective nature of carotenoid oxidation and the intricate metabolic web connecting these compounds. plos.org
Metabolic Links to Beta-apo-13-carotenone (B1663481)
The metabolic connection between this compound and beta-apo-13-carotenone is primarily rooted in their common origin from the eccentric cleavage of β-carotene and their related biological functions as signaling molecules. Both compounds have been identified as enzymatic products resulting from the cleavage of β-carotene at double bonds other than the central one. acs.orgnih.gov This shared biosynthetic origin means they often co-occur in natural sources; for instance, both this compound and beta-apo-13-carotenone have been detected in orange-fleshed melons. nih.gov
While direct enzymatic conversion of this compound to beta-apo-13-carotenone is not clearly established, their functional relationship is well-documented. Research has shown that both compounds, along with β-apo-14'-carotenoic acid, are high-affinity ligands for retinoic acid receptors (RARs). mdpi.comnih.gov They can act as antagonists to the retinoic acid-induced activation of all three RAR isoforms (α, β, and γ). nih.govmdpi.comnih.gov Specifically, beta-apo-13-carotenone has been shown to bind to RARs with an affinity identical to that of all-trans-retinoic acid. mdpi.com Beta-apo-13-carotenone also functions as an antagonist for the retinoid X receptor (RXR). nih.gov
The broader metabolic network of apocarotenoids further links these compounds. Carotenoid cleavage dioxygenase (CCD) enzymes play a crucial role in this process. For example, CCD8 enzymes can catalyze the cleavage of all-trans-β-apo-10'-carotenal to produce beta-apo-13-carotenone. oup.com Similarly, an apo-carotenoid 13,14-dioxygenase has been characterized that converts β-apo-8'-carotenal into beta-apo-13-carotenone. nih.gov This indicates that beta-apo-13-carotenone is a key node in the apocarotenoid metabolic pathway, formed from the degradation of longer-chain precursors.
Formation of Shorter-Chain Apocarotenals and Carotenoic Acids
The metabolism of this compound is not an end-point; it serves as a substrate for further reactions that produce a variety of shorter-chain molecules. These transformations are analogous to the well-known metabolism of retinal (β-apo-15-carotenal). mdpi.comnih.gov Dietary β-apocarotenals are subject to extensive metabolism within intestinal cells, suggesting they are not typically absorbed intact. nih.gov
One significant metabolic fate is the oxidation of the terminal aldehyde group to a carboxylic acid. This process converts β-apocarotenals into their corresponding β-apocarotenoic acids. mdpi.com For example, this compound can be oxidized to form β-apo-14'-carotenoic acid, a compound that also demonstrates significant biological activity, including the antagonism of RARs. nih.govmdpi.com
Furthermore, long-chain apocarotenals can undergo subsequent oxidative cleavage, resulting in the formation of shorter-chain apocarotenals. plos.org This sequential degradation has been observed in plant systems where the breakdown of β-carotene yields a variety of β-apocarotenals with different chain lengths. plos.org In vitro studies with tissue homogenates from various species have also demonstrated the enzymatic conversion of β-carotene into shorter-chain products like β-apo-12'-, -10'-, and -8'-carotenals. nih.gov Specific enzymes, such as carotenoid cleavage dioxygenases (CCDs), are responsible for these reactions. For instance, the enzyme AtCCD4 can cleave β-apo-8'-carotenal (a C30 compound) at the C9–C10 double bond to yield a shorter C17 dialdehyde. oup.com Continued oxidative processes can lead to the formation of even smaller molecules, such as apocarotene-dialdehydes, and ultimately to highly reactive end-products like methylglyoxal (B44143) and glyoxal. plos.org
Biological Roles and Molecular Mechanisms of 14 Apo Beta Carotenal
Modulation of Nuclear Receptor Signaling Pathways
14'-apo-beta-carotenal has been identified as a key player in the regulation of several nuclear receptor signaling pathways, which are crucial for controlling gene expression involved in a myriad of physiological processes. mdpi.com Its actions are primarily characterized by antagonistic or repressive effects on these receptors, distinguishing its biological role from that of classical retinoids.
Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Interactions
The compound exhibits significant interactions with both Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs), two families of nuclear receptors that form heterodimers to regulate gene transcription.
Research has demonstrated that this compound can act as a transcriptional repressor of RXRα. mdpi.com Studies using reporter gene assays have shown that it inhibits the activation of RXRα induced by agonists. mdpi.comresearchgate.net This antagonistic behavior suggests that this compound can interfere with the normal physiological functions mediated by RXRα signaling. nih.gov
This compound, along with other β-apocarotenoids, has been shown to antagonize the activation of all three RAR isotypes (RARα, RARβ, and RARγ) that is induced by all-trans-retinoic acid (ATRA). nih.govnih.gov This antagonistic activity has been confirmed in various studies, where it was observed that these compounds inhibit the transactivation of RARs. nih.govmdpi.com For instance, this compound has been found to prevent the reduction of RARβ in human bronchial epithelial cells treated with carcinogens. vulcanchem.com A study also showed that this compound, among other β-apocarotenoids, significantly inhibited the retinoic acid-induced expression of RARβ. mdpi.com
Competitive radioligand binding assays have revealed that this compound directly competes with retinoic acid for binding to RARs. nih.gov While it demonstrates a high affinity for these receptors, it is approximately 5-fold lower than that of β-apo-13-carotenone. nih.gov Docking analysis has further predicted the potential binding affinity of 14'-apo-beta-carotenol to RARα, RARβ, and RARγ. researchgate.netresearchgate.net
| Receptor Subtype | Binding Affinity Comparison | Source |
| RARs | Binds with high affinity, though ~5-fold lower than β-apo-13-carotenone. | nih.gov |
| RARα, RARβ, RARγ | Predicted to have potential binding affinity. | researchgate.netresearchgate.net |
Antagonistic Effects on RARα, RARβ, and RARγ Activation
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
This compound also plays a crucial role in modulating the signaling of Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors involved in lipid metabolism and inflammation. nih.gov
Studies have consistently shown that this compound represses the activation of PPARs. nih.govresearchgate.net It has been demonstrated to inhibit both PPARα and PPARγ responses. mdpi.comtandfonline.com During adipocyte differentiation, this compound inhibits the expression of PPARγ target genes and the process of adipogenesis itself. tandfonline.comsciepub.com This repression of PPAR signaling has been linked to pro-inflammatory effects in both cell cultures and animal models, a mechanism that involves the retinoid X receptor (RXR). nih.govvulcanchem.com The inhibitory action of this compound on PPARγ is considered a direct antagonistic ligand effect. researchgate.net
| Receptor | Effect of this compound | Context | Source |
| PPARα | Repression of activation and responses. | General | mdpi.comtandfonline.com |
| PPARγ | Repression of activation, target gene expression, and adipogenesis. | Adipocyte differentiation | mdpi.comtandfonline.comsciepub.com |
| PPARs | Inhibition of signaling. | General, linked to inflammation | nih.govvulcanchem.com |
Impact on Downstream Gene Expression (e.g., RARβ, CYP26A1)
This compound has been identified as a modulator of gene expression, particularly those genes regulated by retinoic acid. It functions as an antagonist to retinoic acid receptors (RARs). nih.govmdpi.com In human hepatoma cells (Hep G2), this compound, along with its carboxylic acid form, was found to inhibit the retinoic acid-induced expression of RARβ (Retinoic Acid Receptor Beta) and CYP26A1 (Cytochrome P450 Family 26 Subfamily A Member 1) genes. nih.govnih.gov These genes contain retinoic acid response elements (RAREs) in their promoters and are directly upregulated by all-trans-retinoic acid (ATRA). nih.gov
While ATRA treatment alone leads to a significant induction of RARβ and CYP26A1 mRNA levels, co-treatment with this compound markedly inhibits this induction. nih.gov This inhibitory effect is consistent with its role as an RAR antagonist, as it competes with retinoic acid for binding to these receptors. nih.govmdpi.com It is noteworthy that the inhibitory effect of this compound on the expression of these genes is less potent than that of another β-carotene metabolite, β-apo-13-carotenone, which exhibits a higher affinity for RARs. nih.gov
Interestingly, the downregulation of RARβ by carcinogens found in smoke can be reversed by β-apo-14'-carotenoic acid, a related compound, in normal human bronchial epithelial cells. nih.gov This suggests a complex and context-dependent role of these apocarotenoids in regulating gene expression.
| Gene | Cell Line | Effect of this compound | Reference |
| RARβ | Hep G2 | Inhibition of ATRA-induced expression | nih.govmdpi.com |
| CYP26A1 | Hep G2 | Inhibition of ATRA-induced expression | nih.govmdpi.com |
Cellular and Molecular Effects (In Vitro Studies)
This compound has been shown to play a role in the regulation of adipogenesis, the process of fat cell formation. In vitro studies have demonstrated that it can inhibit adipocyte differentiation. nih.gov This inhibition is achieved through the suppression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor in adipogenesis. researchgate.net
Specifically, this compound acts as a transcriptional repressor of PPARγ. nih.gov Even in the presence of potent PPARγ agonists like BRL49653, this compound can still inhibit the expression of PPARγ target genes and, consequently, adipogenesis. nih.gov This suggests that it may function as a direct antagonist ligand for PPARγ. researchgate.netscispace.com The ability of this compound to inhibit PPARγ responses highlights its potential as a modulator of adipocyte differentiation and metabolism. nih.gov
This compound exhibits modulatory effects on inflammatory responses in cell culture models. It has been shown to suppress the anti-inflammatory actions of PPARα. nih.gov Furthermore, in co-culture systems of macrophages and adipocytes, which mimic obesity-induced inflammation, a related compound, apo-14′-astaxanthinal, demonstrated potent inhibition of IL-6 production. acs.org
Computational studies predict that 14'-apo-beta-carotenol, a closely related derivative, has the potential to reduce inflammatory responses. researchgate.netresearchgate.net This is based on its predicted binding affinity to proteins involved in inflammation, such as ALOX5 (Arachidonate 5-Lipoxygenase) and TNFRSF1A (Tumor Necrosis Factor Receptor Superfamily Member 1A). researchgate.netresearchgate.net By potentially inhibiting 5-LOX, it could reduce the production of leukotrienes, which are mediators of inflammation. researchgate.net
In silico docking analyses have predicted that 14'-apo-beta-carotenol has a potential binding affinity with a range of proteins involved in diverse cellular processes. researchgate.netresearchgate.net These interactions suggest potential mechanisms for its biological activities.
| Protein Target | Predicted Biological Outcome | Reference |
| MAPK14 | Enhancement of biochemical signals involved in transcription regulation, cell differentiation, and proliferation. | researchgate.netresearchgate.net |
| NFE2L2 | Increased antioxidant response. | researchgate.netresearchgate.net |
| TNFRSF1A | Reduction of inflammatory response and cell self-destruction. | researchgate.netresearchgate.net |
| ALOX5 | Reduction of inflammatory response by inhibiting leukotriene production. | researchgate.netresearchgate.net |
| MCP-1 | Potential modulation of inflammatory cell recruitment. | researchgate.net |
| PPKCD | Potential influence on cell signaling pathways. | researchgate.net |
| EXOC3 | Potential role in vesicle trafficking. | researchgate.net |
| CASP-8 | Reduction of cell death. | researchgate.netresearchgate.net |
These predicted interactions suggest that this compound and its derivatives may exert their effects by modulating key signaling pathways related to inflammation, oxidative stress, and cell fate. researchgate.netresearchgate.net
Influence on Inflammatory Responses in Cell Cultures
Roles in Plant Biology and Signaling
Apocarotenoids, the class of molecules to which this compound belongs, are recognized as important signaling molecules in plants, playing crucial roles in their adaptation to various environmental stresses. mdpi.comnih.gov These compounds are formed through the oxidative cleavage of carotenoids, a process that can be triggered by reactive oxygen species (ROS) generated during stress conditions, such as high light. frontiersin.orgresearchgate.net
While specific research on the direct role of this compound in plant stress is less detailed than for other apocarotenoids like β-cyclocitral or abscisic acid, the general understanding is that apocarotenoids act as signaling molecules that regulate gene expression to help plants acclimate to stress. mdpi.comnih.govfrontiersin.org The formation of apocarotenoids is a key part of the plant's response to both biotic and abiotic stresses. researchgate.netmdpi.com The diversity of apocarotenoids suggests a complex signaling network that allows plants to fine-tune their responses to environmental challenges. frontiersin.org
Regulation of Plant Development (e.g., Root Growth, Meristem Activity)
The apocarotenoid this compound has been identified as a significant regulator of plant development, particularly in the context of root system architecture. Research has demonstrated its active role in modulating both primary root elongation and the formation of lateral roots, which are critical for water and nutrient uptake.
In studies using Arabidopsis thaliana, this compound (also referred to as apo14) was found to be one of several carotenoid-derived compounds naturally present in the plant. scispace.com Experiments involving the inhibition of root development revealed the potent regulatory capacity of this molecule. When primary root growth and lateral root formation were chemically inhibited, the exogenous application of this compound was able to fully rescue these developmental processes. scispace.com This finding highlights its essential role in maintaining fundamental root growth programs.
Furthermore, this compound has been shown to be sufficient to induce de novo root organogenesis. scispace.com In uninhibited Arabidopsis plants, treatment with this compound led to a significant increase in the number of lateral root primordia, indicating that it can actively promote the initiation of new root organs. scispace.com This suggests that the molecule functions as a positive regulator of meristematic activity within the root, stimulating the cell divisions required for branching. encyclopedia.pub
Table 1: Effects of this compound on Arabidopsis Root Development
| Experimental Condition | Observed Effect of this compound Application | Reference |
|---|---|---|
| D15-inhibited primary root growth | Full rescue of growth | scispace.com |
| D15-inhibited lateral root capacity | Full rescue of lateral root formation | scispace.com |
| Uninhibited plants | Significant increase in lateral root primordia (ectopic organogenesis) | scispace.com |
Retrograde Signaling in Plastids
Apocarotenoids function as crucial signaling molecules in plastid-to-nucleus communication, a process known as retrograde signaling. nih.govwiley.com This signaling pathway allows the state of the plastid (the site of carotenoid synthesis) to regulate gene expression in the nucleus, ensuring cellular activities are coordinated. wiley.comnih.gov While specific molecules like β-cyclocitral have been extensively studied as retrograde signals, the broader class of β-apocarotenoids, which includes this compound, is also implicated in these feedback mechanisms. nih.govnih.gov
In transgenic Arabidopsis roots engineered to overaccumulate β-carotene, there is a corresponding increase in its primary oxidation products, the β-apocarotenoids. nih.gov This accumulation triggers a feedback response that alters the transcription of nuclear genes related to carotenoid biosynthesis. nih.gov This suggests the involvement of specific apocarotenoid signaling molecules that relay information about the carotenoid status from the plastid to the nucleus. nih.gov
Because this compound is a direct cleavage product of β-carotene, its production within the plastid and its potential to influence nuclear gene expression fit the profile of a retrograde signaling molecule. nih.govcsic.es The plant's response to an abundance of β-apocarotenoids involves the induction of enzymes typically associated with the detoxification of reactive carbonyl species, indicating a complex signaling and metabolic adjustment initiated by these compounds. nih.gov This positions this compound as a potential component of the intricate network of signals that maintain carotenoid homeostasis and mediate responses to metabolic changes within the plastid. nih.gov
Precursor Relationships within Apocarotenoid Signaling Networks (Contextual)
The compound this compound holds a key position within the complex metabolic network of apocarotenoids, acting as both a product of carotenoid cleavage and a precursor for other signaling molecules. mdpi.com Its formation and subsequent conversion are governed by specific enzymatic activities.
This compound is primarily formed through the oxidative cleavage of β-carotene at a position other than the central double bond, a process known as eccentric cleavage. nih.gov This reaction breaks the C40 carotenoid backbone to yield the C22 aldehyde, this compound, and other products. nih.gov
In addition to its formation from β-carotene, research has identified a more specific pathway where this compound is the product of the enzymatic cleavage of a larger apocarotenoid. Studies in rat and rabbit intestinal mucosa identified a β-apocarotenoid-14',13'-dioxygenase (ADO) enzyme that specifically converts β-apo-8'-carotenol into β-apo-14'-carotenal. nih.gov
Once formed, this compound can serve as a substrate for further enzymatic reactions. The well-characterized enzyme β-carotene 15,15′-oxygenase (BCO1), known for centrally cleaving β-carotene to produce retinal, can also act on this compound. nih.gov BCO1 catalyzes the oxidative cleavage of this compound to yield retinal, a critical compound in vitamin A biosynthesis, although this conversion occurs at a lower rate than the cleavage of β-carotene itself. nih.gov This places this compound as an intermediate that connects the broader pathways of carotenoid degradation with the biosynthesis of retinoids.
Table 2: Precursor and Product Relationships of this compound
| Process | Precursor(s) | Enzyme (if identified) | Product(s) | Reference |
|---|---|---|---|---|
| Formation | β-Carotene | Carotenoid Cleavage Dioxygenases (CCDs) | This compound | nih.gov |
| Formation | β-apo-8'-carotenol | β-apocarotenoid-14',13'-dioxygenase (ADO) | This compound | nih.gov |
| Conversion | This compound | β-carotene 15,15′-oxygenase (BCO1) | Retinal | nih.gov |
Occurrence and Distribution in Biological Matrices
Natural Occurrence in Plants and Plant Products
14'-apo-beta-carotenal is an endogenous component of fruits and vegetables that are rich in carotenoids. mdpi.com Its formation can also be a result of the breakdown of parent carotenoids during food processing or cooking. mdpi.com
Fruits (e.g., Orange-Fleshed Melons)
Research has identified this compound in orange-fleshed melons, including cantaloupe and a cross between cantaloupe and green-fleshed honeydew. usda.govnih.govnih.gov In these melons, this compound, along with other apocarotenoids like β-apo-8'-, β-apo-10'-, and β-apo-12'-carotenals, and β-apo-13-carotenone, were found at concentrations that represent about 1-2% of the total beta-carotene (B85742) content. mdpi.comnih.govnih.gov Specifically, the concentration of these apocarotenals, including this compound, was measured to be between 20 and 40 pmol/gm wet weight in orange-fleshed melons. mdpi.com
Table 1: Apocarotenoids Detected in Orange-Fleshed Melons
| Compound | Detected Presence |
|---|---|
| β-apo-8'-carotenal | Yes |
| β-apo-10'-carotenal | Yes |
| β-apo-12'-carotenal | Yes |
| This compound | Yes |
| β-apo-13-carotenone | Yes |
Vegetables (e.g., Kale, Spinach, Citrus Fruits)
This compound is also present in various vegetables. It has been identified in leafy greens such as spinach and kale. wikipedia.orgumd.edu Additionally, this apocarotenal (B190595) is found in citrus fruits. wikipedia.org1stfruits.co.zanih.gov The presence of this compound in these vegetables is a result of the natural breakdown of beta-carotene.
Biofortified Crops (e.g., Maize)
In efforts to increase the provitamin A content of staple foods, crops like maize have been biofortified to contain higher levels of beta-carotene. nih.govimrpress.com As a consequence, this compound has been identified as a degradation product in these biofortified crops. gefree.org.nz Studies on β-carotene-rich extracts from biofortified maize have shown the formation of this compound. nih.govimrpress.comhogrefe.com
Detection in Animal Biological Samples (Non-Human Clinical)
Following the ingestion of beta-carotene, this compound can be detected in various animal tissues, although its levels are generally low. mdpi.com
In Mouse Serum and Tissues
Studies involving mice fed diets containing beta-carotene have reported the presence of various apocarotenoids. mdpi.comsemanticscholar.org While some studies were able to detect β-apo-10′- and -12′-carotenals in mouse serum and liver, they were unable to detect this compound in these tissues. nih.govworthington-biochem.com However, it has been noted that diets formulated with beta-carotene for mice can contain this compound. semanticscholar.org
In Rat Intestinal Mucosa and Liver Homogenates
In vitro studies using rat intestinal mucosa have demonstrated the formation of this compound. nih.govhogrefe.com When beta-carotene is incubated with rat intestinal mucosa homogenates, this compound is one of the cleavage products formed. nih.gov Research has also shown that in vitamin A-deficient rats, very small amounts of β-apocarotenals, including the 14' variant, were identified in the intestine after being given a dose of beta-carotene. nih.gov Furthermore, extracts of rat intestinal mucosa have been found to contain an enzyme, distinct from beta-carotene-15,15'-dioxygenase, that can produce this compound from β-apo-8'-carotenol. nih.gov
Table 2: Formation of this compound from Beta-Carotene in Rat Intestinal Mucosa
| Experimental Condition | Formation of this compound | Other Products Formed |
|---|---|---|
| Incubation of β-carotene with intestinal mucosa homogenate | Yes | β-apo-13-carotenone, retinal, retinol, retinoic acid |
| Incubation with antioxidants (α-tocopherol, γ-tocopherol, α-tocotrienol) | Inhibited (10-fold) | - |
Formation During Food Processing and Storage
The compound this compound is not typically added directly to foods but rather forms as a result of the degradation of β-carotene, a widely distributed natural pigment. vulcanchem.comcirad.fr This formation primarily occurs through non-enzymatic pathways during the processing and storage of food products. vulcanchem.comnih.gov The principal mechanisms responsible for the generation of this compound are chemical oxidation and thermal degradation of the parent β-carotene molecule. acs.orgmdpi.com
The extensive system of double bonds in the polyene chain of β-carotene makes it highly susceptible to degradation when exposed to various environmental stressors. cirad.frnih.gov Factors such as heat, light, the presence of oxygen, and acidic conditions can initiate and accelerate the degradation process. nih.govcambridge.org During food processing techniques like drying, heating, and canning, or during prolonged storage, β-carotene can undergo oxidative cleavage. vulcanchem.comacs.orgresearchgate.net This process involves the attack of reactive oxygen species on the polyene chain, leading to the scission of the molecule at various points and the formation of a range of smaller compounds, including various β-apocarotenals. vulcanchem.comcirad.frcirad.fr
Isomerization, oxidation, and breakdown are the main reaction pathways described for carotenoid degradation. acs.org The initial step is often the isomerization of the all-trans-β-carotene to cis-isomers, which can be followed by oxidation. cirad.fr This oxidation can lead to the formation of epoxides, which are considered initial products, and subsequently to more stable end-products like apocarotenals and apocarotenones. cirad.fr Studies on paprika oleoresins, for instance, have shown that while isomerization is a key effect of thermal processing, degradation becomes the preferential route as temperatures increase, leading to byproducts like apocarotenals. acs.org
Research has confirmed the presence of this compound and other related apocarotenoids in various food items that are rich in β-carotene, particularly after processing or storage. vulcanchem.comnih.gov For example, studies have detected these compounds in provitamin A biofortified foods, especially after undergoing drying processes. vulcanchem.com The presence and concentration of these degradation products can vary significantly depending on the food matrix, the specific processing methods employed, and the conditions of storage. cirad.frcambridge.org
Detailed research findings have identified several β-apocarotenoids, including β-apo-14'-carotenal, in fruits known for their high carotenoid content. The quantities detected are generally a small fraction of the parent β-carotene content.
Table 1: Detection of β-Apocarotenals in Selected Foods
| Food Item | Detected Apocarotenoids | Approximate Concentration (% of β-carotene) | Source |
| Cantaloupe | β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal, β-apo-14'-carotenal, β-apo-13-carotenone | ~1.5% | nih.gov |
| Orange-fleshed Honeydew Melons | β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal, β-apo-14'-carotenal, β-apo-13-carotenone | ~1.5% (20–40 pmol/gm wet wt) | nih.govmdpi.com |
| Pumpkin | β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal, β-apo-14'-carotenal, β-apo-13-carotenone | ~2.5% | nih.gov |
| Sweet Potato | β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal, β-apo-14'-carotenal, β-apo-13-carotenone | ~0.4% | nih.gov |
| Yellow Squash | β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal, β-apo-14'-carotenal, β-apo-13-carotenone | ~3.0% | nih.gov |
Analytical Methodologies for 14 Apo Beta Carotenal
Extraction and Sample Preparation Techniques
The initial and critical step in the analysis of 14'-apo-beta-carotenal is its extraction from the sample matrix. Due to the lipophilic nature of carotenoids and their derivatives, organic solvents are predominantly used.
Common extraction approaches include:
Solvent Extraction: A mixture of ethanol (B145695) and hexane (B92381) (e.g., in a 4:3 volume ratio) with the addition of magnesium carbonate has been shown to yield good recoveries of various carotenoids. food.gov.uk For plant materials, methanol (B129727) containing 0.1% butylated hydroxytoluene (BHT) has been demonstrated to be effective for extracting both short-chain and long-chain apocarotenoids. researchgate.net Acetone is also frequently employed for the extraction of carotenoids from wood samples. academie-sciences.fr
Saponification: For samples with high-fat content, saponification is often necessary to hydrolyze triglycerides and release the carotenoids. food.gov.uk This typically involves treating the extract with a solution of potassium hydroxide (B78521) (KOH) in an alcohol like methanol or ethanol. academie-sciences.frmdpi.com However, for many food and beverage samples with low to moderate fat content, enzymatic hydrolysis using lipase (B570770) can be a milder alternative to chemical saponification. food.gov.uk
Solid-Phase Extraction (SPE): Following initial extraction, SPE can be used for sample clean-up and concentration of the analytes. This technique helps in removing interfering substances from the matrix.
It is important to note that carotenoids are susceptible to degradation by light, heat, and oxidation. academie-sciences.fr Therefore, extraction and sample preparation should be performed under controlled conditions, often involving the use of antioxidants like BHT and protection from light. researchgate.netmdpi.com
Chromatographic Separation Methods
Chromatography is the cornerstone for separating this compound from other related compounds in a complex mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound and other apocarotenoids. nih.gov The separation is typically achieved using reverse-phase columns.
Key HPLC Parameters:
| Component | Description |
| Stationary Phase (Column) | C30 reverse-phase columns are particularly effective for separating carotenoid isomers and apocarotenoids. nih.govresearchgate.net |
| Mobile Phase | Gradient elution systems are common, often involving mixtures of methanol, methyl-tert-butyl ether (MTBE), and water. nih.govresearchgate.net Acetonitrile is also used in some methods. uni-graz.at |
| Detection | Photodiode Array (PDA) or Diode Array Detectors (DAD) are frequently used, allowing for the simultaneous monitoring of absorbance at multiple wavelengths. nih.govnih.gov |
A study identified this compound as a product of the enzymatic cleavage of β-carotene using HPLC for isolation. nih.gov Another study on the thermal degradation of β-carotene also utilized HPLC to separate and identify various degradation products, including this compound. nih.gov The use of a C30 column with a gradient of methanol, MTBE, and water has been successful in resolving a wide range of carotenoids and apocarotenoids within a 20-minute analysis time. researchgate.net
Gas Chromatography (GC)
Gas chromatography (GC) is less commonly used for the analysis of intact carotenoids and their larger apocarotenal (B190595) derivatives due to their low volatility and thermal lability. pageplace.de However, GC can be employed for the analysis of smaller, more volatile apocarotenoids or after derivatization of the larger molecules. anu.edu.au For instance, GC has been used to analyze the volatile products from the thermal degradation of carotenoids in oak wood. academie-sciences.fr In some cases, pyrolysis-GC/MS has been applied to study the degradation products of β-carotene. academie-sciences.fr
Spectroscopic Identification and Quantification
Following chromatographic separation, spectroscopic techniques are essential for the definitive identification and accurate quantification of this compound.
Mass Spectrometry (MS and LC-MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive detection of this compound. nih.govnih.gov
Ionization Techniques:
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like apocarotenoids. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI has been shown to be an effective ionization method for a variety of carotenoids.
Atmospheric Pressure Photoionization (APPI): The use of dopants can significantly enhance the signal strength of carotenoids in APPI.
LC-MS/MS methods have been developed for the sensitive and specific detection of apocarotenoids in various matrices, including human plasma and eye tissue. nih.govnih.gov For example, an LC-MS/MS method was used to identify the oxime derivative of 3-hydroxy-14'-apocarotenal in a human eye sample. nih.gov In another study, the identity of β-apo-14'-carotenal produced from the enzymatic conversion of β-apo-8'-carotenal was confirmed by LC-MS analysis, which showed the expected protonated molecule [M+H]+ at m/z 311.34. researchgate.net
Ultraviolet/Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is a fundamental technique for the detection and quantification of carotenoids, including this compound, due to their characteristic absorption spectra in the visible region. nih.gov The conjugated polyene chain in the structure of these compounds gives rise to strong absorption bands, typically between 400 and 500 nm. scribd.com
The absorbance maximum (λmax) is used for quantification based on the Beer-Lambert law. scribd.com UV/Vis spectra, often obtained using a photodiode array detector coupled with HPLC, provide crucial information for the initial identification of apocarotenoids by comparing the obtained spectra with those of authentic standards or published data. nih.govnih.gov The UV/Vis spectrum of purified β-apo-14'-carotenal has been used to confirm its identity in research studies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique for the structural elucidation of organic molecules, including apocarotenoids such as this compound. This method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous identification of the compound and its specific isomers.
While comprehensive ¹H and ¹³C NMR spectral data for this compound are not always publicly detailed, its structural characterization relies on this technique. For instance, in studies involving the enzymatic conversion of other carotenoids, NMR analysis is crucial for identifying the resulting products, such as this compound. Database records confirm that ¹³C NMR spectra of this compound have been acquired, providing a basis for its chemical verification. nih.gov
Recorded NMR Spectroscopic Information for this compound
| Spectrum Type | Instrument | Source Information |
|---|---|---|
| ¹³C NMR | Bruker WH-90 | Copyright © 2002-2025 Wiley-VCH GmbH. All Rights Reserved. nih.gov |
Chemometric Analysis of Spectral Data
Chemometric analysis involves the use of multivariate statistical methods to extract meaningful information from complex chemical data. In the context of carotenoid and apocarotenoid analysis, chemometrics is often applied to spectral data obtained from techniques like UV-Vis, Raman, or Fourier-transform infrared (FTIR) spectroscopy, as well as chromatographic data. nih.govcirad.frmdpi.commdpi.com This approach is particularly valuable for analyzing intricate biological extracts where multiple, structurally similar compounds coexist. cirad.frbiorxiv.org
The application of chemometrics allows for the qualitative and quantitative analysis of individual components within a mixture, which would be difficult to achieve by simple inspection of the overlapping spectral signals. cirad.fr Common methodologies include Principal Component Analysis (PCA) for data reduction and pattern recognition, and Partial Least Squares (PLS) regression for developing quantitative prediction models. mdpi.commdpi.com For example, FTIR spectroscopy combined with PLS regression has been successfully used to create reliable models for quantifying total carotenoid content in vegetable samples, avoiding the need for complex solvent extraction protocols. mdpi.com Similarly, Multivariate Curve Resolution (MCR) can be applied to HPLC-Diode Array Detection (DAD) data to resolve the elution profiles and UV-Vis spectra of all active compounds in a mixture. nih.gov
While specific studies focusing solely on the chemometric analysis of this compound are not prominent, the techniques are broadly applied to apocarotenoid profiling in various biological systems. biorxiv.orgresearchgate.netnih.gov These tools are essential for understanding the metabolic profiles of apocarotenoids in complex matrices, identifying specific compound patterns under different conditions, and quantifying their presence. biorxiv.orgnih.gov
Application of Chemometric Methods in Carotenoid and Apocarotenoid Analysis
| Chemometric Method | Spectroscopic/Analytical Technique | Application | Reference |
|---|---|---|---|
| Partial Least Squares (PLS) Regression | FTIR-ATR Spectroscopy | Quantification of total carotenoid content in Cucurbita spp. | mdpi.com |
| Multivariate Curve Resolution (MCR) | HPLC-DAD | Resolving spectra and elution profiles of isoprenoids in grape extracts. | nih.gov |
| Principal Component Analysis (PCA) | HPLC-DAD, Metabolomic Databases | Identifying differentially accumulated metabolites in engineered tomatoes. | nih.gov |
| Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) | Raman Spectroscopy | Discrimination of different peanut genotypes based on carotenoid profiles. | mdpi.com |
| General Chemometric Tools | Metabolic Profiling (LC-MS) & Gene Expression | Analyzing apocarotenoid profiles in rice during symbiosis. | biorxiv.orgnih.gov |
Synthetic Approaches and Chemical Derivatization for Research
Laboratory Synthesis of 14'-apo-beta-Carotenal for Research Standards
The generation of this compound for research purposes can be accomplished through both chemical and enzymatic methods. The choice of method often depends on the desired yield, purity, and scalability.
One common laboratory approach is the oxidative cleavage of β-carotene . evitachem.com This can be performed non-enzymatically through autoxidation or by using specific chemical oxidants. evitachem.comnih.gov During the autoxidation of β-carotene, a series of carbonyl products are formed, including this compound, which can then be separated and purified using techniques like reverse-phase high-performance liquid chromatography (HPLC). nih.gov
Enzymatic synthesis offers a more specific route. The enzyme apo-beta-carotenoid-14',13'-dioxygenase (ADO) directly catalyzes the oxidative cleavage of 8'-apo-beta-carotenol (B1235868) to produce this compound. nih.govwikipedia.org This enzyme has been isolated from tissues like rat and rabbit intestinal mucosa and is distinct from β-carotene-15,15'-dioxygenase (CDO), the enzyme responsible for producing retinal from β-carotene. nih.gov Another enzymatic pathway involves the eccentric cleavage of β-carotene by β-carotene-9′,10′-oxygenase (BCO2), which can also yield this compound among other apocarotenoids. nih.gov
Below is a table summarizing key aspects of these synthetic approaches.
| Synthesis Method | Precursor | Key Reagent/Enzyme | Typical Products | Reference |
| Autoxidation | β-Carotene | Radical initiators, Oxygen | Homologous series of apocarotenals and carotenones | nih.gov |
| Chemical Oxidation | β-Carotene | Chemical oxidants (e.g., potassium permanganate) | Various oxidized derivatives including this compound | evitachem.com |
| Enzymatic Cleavage | 8'-apo-beta-carotenol | Apo-beta-carotenoid-14',13'-dioxygenase (ADO) | This compound | nih.govwikipedia.org |
| Enzymatic Cleavage | β-Carotene | β-carotene-9′,10′-oxygenase (BCO2) | β-apo-10′-carotenal, β-ionone, other apocarotenals | nih.gov |
Preparation of this compound Derivatives for Structure-Activity Relationship Studies
To understand how the chemical structure of this compound relates to its biological function, researchers synthesize various derivatives. These modifications typically involve the terminal aldehyde group, which can be oxidized or reduced, or alterations to the polyene chain length. evitachem.com
Common derivatives include:
14'-apo-beta-carotenoic acid: Formed by the oxidation of the aldehyde group. This derivative is studied for its ability to modulate nuclear receptor signaling. nih.govmdpi.com
14'-apo-beta-carotenol: Formed by the reduction of the aldehyde group to an alcohol. evitachem.com
Structure-activity relationship (SAR) studies often compare the biological effects of a series of related apocarotenoids with varying chain lengths. For instance, a study on astaxanthin, a related carotenoid, prepared a series of apoastaxanthinals, including apo-14'-astaxanthinal, to investigate their anti-inflammatory properties. acs.org The results demonstrated that the length of the polyene chain is a critical determinant of biological activity, with apo-14'- and apo-12'-astaxanthinal showing the strongest downregulation of inflammatory factors in macrophage cell models. acs.org Such studies highlight that the specific structure of apocarotenoids, including this compound, is crucial for their interaction with biological targets like nuclear receptors. nih.govmdpi.com
The following table presents examples of apocarotenal (B190595) derivatives and their relevance in SAR studies.
| Derivative Class | Parent Compound | Modification | Studied Biological Activity | Reference |
| Apo-carotenoic acids | This compound | Oxidation of aldehyde to carboxylic acid | Modulation of Retinoic Acid Receptor (RAR) signaling | nih.govmdpi.com |
| Apo-carotenols | This compound | Reduction of aldehyde to alcohol | Serves as a metabolic precursor/product for comparison | evitachem.comresearchgate.net |
| Apo-astaxanthinals | Astaxanthin | Varies by chain length (e.g., apo-14', apo-12') | Anti-inflammatory action in macrophages | acs.org |
Use in In Vitro and Ex Vivo Experimental Systems
This compound is frequently used in in vitro and ex vivo models to elucidate its molecular mechanisms of action. These experimental systems allow for controlled investigation of its effects on cellular processes.
A significant area of research involves its role as a modulator of nuclear receptors. In transactivation assays using human hepatoma cells, this compound was found to inhibit the retinoic acid-induced expression of genes such as RARβ and CYP26A1. nih.gov Further studies showed it can act as a transcriptional repressor of several nuclear receptors, including Retinoic Acid Receptor α (RARα), Retinoid X Receptor α (RXRα), and Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.com However, it can also be metabolized to retinoic acid, which in turn activates RAR-mediated signaling. vulcanchem.com
Its intestinal uptake and metabolism have been examined using Caco-2 human intestinal cells, a standard in vitro model for the intestinal barrier. researchgate.net Additionally, ex vivo studies with intestinal mucosa from various species have been crucial in identifying the enzymes responsible for its formation. nih.gov
The table below details specific findings from the use of this compound in various experimental systems.
| Experimental System | Cell/Tissue Type | Key Research Finding | Reference |
| In Vitro | Human hepatoma cells (e.g., HepG2) | Inhibited retinoic acid-induced gene expression; antagonized RAR activation. | nih.gov |
| In Vitro | Human intestinal cells (Caco-2) | Used to study intestinal uptake, transport, and metabolism. | researchgate.net |
| In Vitro | Macrophages (e.g., RAW264.7) | Derivatives used to demonstrate chain length-dependent anti-inflammatory activity. | acs.org |
| Ex Vivo | Rat and rabbit intestinal mucosa | Identified the activity of apo-beta-carotenoid-14',13'-dioxygenase (ADO) in producing this compound. | nih.gov |
| In Vitro | Human bronchial epithelial cells | Prevented the reduction of RARβ caused by the carcinogen benzo[a]pyrene. | nih.gov |
Emerging Research Frontiers and Unresolved Questions
Elucidation of Novel Enzymes in 14'-apo-beta-Carotenal Metabolism
The formation of this compound can occur through both enzymatic and non-enzymatic pathways. While non-enzymatic degradation of β-carotene, particularly during food processing, can yield this compound, the enzymatic pathways are of significant interest for understanding its physiological roles. vulcanchem.com
One key enzyme is the β-carotene-9',10'-oxygenase (BCO2), which catalyzes the eccentric cleavage of β-carotene to produce various apocarotenals, including this compound. vulcanchem.comnih.gov BCO2 is distinct from β-carotene 15,15'-monooxygenase (BCO1), the enzyme responsible for the central cleavage of β-carotene to retinal (vitamin A). nih.govnih.gov
Intriguingly, research has identified that this compound can also be produced from the enzymatic cleavage of β-apo-8'-carotenol. vulcanchem.comnih.gov Studies using extracts from rat and rabbit intestinal mucosa have shown that the enzyme responsible for this conversion, tentatively named β-apocarotenoid-14',13'-dioxygenase (ADO), is distinct from BCO1. nih.gov This was determined based on different optimal pH values, thermal stability, and requirements for detergents for maximal activity. nih.gov These findings suggest that the metabolic pathways leading to the formation of this compound are more complex than previously thought and involve multiple specialized enzymes. nih.gov
Further research is needed to fully characterize these novel enzymes and their regulation. The discovery of new enzymes, such as the zaxinone synthase (ZAS) in rice which cleaves an apocarotenoid to produce a growth regulator, highlights the potential for uncovering yet unknown players in apocarotenoid metabolism. nih.gov
Table 1: Comparison of Enzymes in Apocarotenoid Metabolism
| Enzyme | Substrate(s) | Product(s) | Key Characteristics |
| β-carotene-9',10'-oxygenase (BCO2) | β-carotene, Lycopene, α-carotene, β-cryptoxanthin, β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal, β-apo-14'-carotenal | β-apo-10'-carotenal, β-ionone, Acycloretinal, Retinal | Catalyzes eccentric cleavage of carotenoids. nih.govnih.gov |
| β-apocarotenoid-14',13'-dioxygenase (ADO) (putative) | β-apo-8'-carotenol | β-apo-14'-carotenal | Different optimal pH and thermal stability compared to BCO1. nih.gov |
| β-carotene 15,15'-monooxygenase (BCO1) | β-carotene | Retinal (Vitamin A) | Catalyzes central cleavage of β-carotene. nih.govescholarship.org |
| Carotenoid Cleavage Dioxygenases (CCDs) (general) | Various carotenoids | Diverse apocarotenoids | Family of enzymes responsible for producing various apocarotenoids, including hormones and signaling molecules. frontiersin.orgjst.go.jp |
Comprehensive Mapping of Downstream Signaling Cascades
This compound has been shown to modulate several key signaling pathways, particularly those involving nuclear receptors. Research indicates that it can act as an antagonist for the Retinoic Acid Receptors (RARs) and the Retinoid X Receptor (RXR). nih.govmdpi.com
Specifically, this compound has been found to bind to RARs, albeit with a lower affinity than all-trans retinoic acid, and can inhibit the retinoic acid-induced expression of target genes. nih.gov It has also been shown to inhibit the activation of RXRα induced by 9-cis-retinoic acid. nih.govnih.gov Furthermore, studies have demonstrated that this compound can repress the transcriptional activity of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). nih.govresearchgate.net
The ability of this compound to modulate these nuclear receptors suggests its involvement in a wide range of cellular processes, including cell differentiation, proliferation, and inflammation. nih.govresearchgate.net For instance, its interaction with RARβ has been implicated in the prevention of benzo[a]pyrene-induced effects in human bronchial epithelial cells. vulcanchem.com
However, the complete downstream signaling cascades initiated by this compound are yet to be fully elucidated. Future research will need to identify the specific target genes and proteins that are regulated by this apocarotenoid and how these interactions translate into physiological effects. Understanding these pathways is crucial for comprehending the full spectrum of its biological activity.
Comparative Molecular Mechanisms Across Diverse Organisms (Non-Human)
The study of this compound and other apocarotenoids in non-human organisms, particularly plants, provides valuable insights into their conserved and divergent functions. In plants, apocarotenoids are crucial signaling molecules and hormones that regulate growth, development, and responses to environmental stress. frontiersin.orgnih.gov
For example, apocarotenoids like abscisic acid and strigolactones are well-known phytohormones derived from carotenoid cleavage. frontiersin.org The discovery of other regulatory apocarotenoids, such as zaxinone and anchorene in rice, further underscores the importance of this class of compounds in plant biology. nih.govfrontiersin.org These molecules influence processes ranging from root development to leaf senescence. frontiersin.orgnumberanalytics.com
The enzymes responsible for apocarotenoid production, the Carotenoid Cleavage Dioxygenases (CCDs), are a ubiquitous family of enzymes found in plants. frontiersin.org The diversity of CCDs and their products in different plant species suggests a high degree of specialization in apocarotenoid metabolism and function. frontiersin.org For instance, the expression of specific CCD genes in saffron (Crocus sativus) is responsible for the production of its characteristic flavor and aroma compounds. bohrium.com
Comparing the molecular mechanisms of this compound and related compounds in plants and animals can reveal evolutionary conserved signaling pathways. While mammals obtain carotenoids from their diet, plants synthesize them de novo. scispace.com The study of how different organisms have harnessed the signaling potential of these molecules can provide a broader understanding of their fundamental biological roles.
Development of Advanced Analytical Techniques for Trace Level Detection
The accurate and sensitive detection of this compound and other apocarotenoids at trace levels in complex biological matrices presents a significant analytical challenge. kaust.edu.sa The development of advanced analytical techniques is therefore a critical research frontier.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the cornerstone methods for the analysis of apocarotenoids. kaust.edu.samdpi.com These techniques allow for the separation, identification, and quantification of a wide range of these compounds, including both volatile and non-volatile species, in a single run. researchgate.netnih.gov
Recent advancements have focused on improving extraction methods and the sensitivity of detection. The use of methanol (B129727) with butylated hydroxytoluene has been shown to facilitate the extraction of both short-chain and long-chain apocarotenoids from plant materials. researchgate.netnih.gov Furthermore, high-resolution mass spectrometry, such as quadrupole-Orbitrap MS, provides the accuracy needed for unambiguous identification. researchgate.netnih.gov
Other techniques like supercritical fluid chromatography (SFC) coupled with MS are also emerging as powerful tools for apocarotenoid analysis, offering advantages in terms of reduced solvent consumption and analysis time. springernature.comresearchgate.net The development of online extraction and analysis systems, such as SFE-SFC-MS, further streamlines the workflow. springernature.com
These advanced analytical methods are crucial for determining the endogenous levels of apocarotenoids in various tissues and foods, which is essential for understanding their metabolism and biological functions. nih.govresearchgate.net
Table 2: Advanced Analytical Techniques for Apocarotenoid Analysis
| Technique | Description | Advantages |
| UHPLC-Q-Orbitrap-MS | Ultra-high performance liquid chromatography coupled with a high-resolution hybrid quadrupole-Orbitrap mass spectrometer. | Allows for unambiguous identification and quantification of a wide range of volatile and non-volatile apocarotenoids in a single run with high sensitivity and accuracy. researchgate.netnih.gov |
| SFE-SFC-QqQ/MS | Online supercritical fluid extraction-supercritical fluid chromatography with triple-quadrupole mass spectrometry detection. | Reduces extraction time and solvent consumption compared to offline methods. springernature.comresearchgate.net |
| HPLC-MS/MS | High-performance liquid chromatography-tandem mass spectrometry. | Developed for the separation and detection of specific apocarotenals in food and biological samples. scispace.com |
Q & A
(Basic) What are the established methods for synthesizing 14’-apo-beta-Carotenal, and how can their reproducibility be validated?
Methodological Answer:
Synthesis typically involves catalytic cleavage of β-carotene via enzymatic or chemical oxidation. For chemical methods, protocols using manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) in acidic conditions are common . To validate reproducibility:
- Step 1: Document reaction parameters (temperature, solvent purity, stoichiometry).
- Step 2: Characterize intermediates and products via HPLC (C30 columns for carotenoid separation) and NMR (¹H/¹³C for structural confirmation) .
- Step 3: Compare yields and purity metrics (e.g., ≥95% by UV-Vis spectroscopy at λmax 450 nm) across multiple trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
